molecular formula C13H13BrClNO3 B13912960 Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate

Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate

Katalognummer: B13912960
Molekulargewicht: 346.60 g/mol
InChI-Schlüssel: WXZBLLRITFMFAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination and Chlorination: The indole core is first brominated and chlorinated at specific positions using bromine and chlorine reagents under controlled conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine and chlorine atoms can be reduced to form dehalogenated derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity to certain targets, while the hydroxypropyl group may influence its solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 7-bromo-6-chloro-1H-indole-2-carboxylate: Lacks the hydroxypropyl group.

    Methyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate: Lacks the chlorine atom.

    Methyl 6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate: Lacks the bromine atom.

Uniqueness

Methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is unique due to the combination of bromine, chlorine, and hydroxypropyl groups, which confer distinct chemical properties and potential applications. The presence of these functional groups can influence its reactivity, biological activity, and suitability for various research and industrial applications.

Eigenschaften

Molekularformel

C13H13BrClNO3

Molekulargewicht

346.60 g/mol

IUPAC-Name

methyl 7-bromo-6-chloro-3-(3-hydroxypropyl)-1H-indole-2-carboxylate

InChI

InChI=1S/C13H13BrClNO3/c1-19-13(18)12-7(3-2-6-17)8-4-5-9(15)10(14)11(8)16-12/h4-5,16-17H,2-3,6H2,1H3

InChI-Schlüssel

WXZBLLRITFMFAE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C2=C(N1)C(=C(C=C2)Cl)Br)CCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.